molecular formula C14H15N3 B596350 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1313712-15-0

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B596350
CAS RN: 1313712-15-0
M. Wt: 225.295
InChI Key: WIBCTLGIHZHLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a chemical compound with the linear formula C14H15N3O2 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C14H15N3O2/c18-13-11-9-17(8-10-4-2-1-3-5-10)7-6-12(11)15-14(19)16-13/h1-5H,6-9H2,(H2,15,16,18,19) .


Chemical Reactions Analysis

The compound can be used in the synthesis of other compounds, such as 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-7-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one, which is a PARP inhibitor .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.29 . It has a density of 1.3±0.1 g/cm3, and its molar refractivity is 70.6±0.4 cm3 . The compound has 5 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Antifolate Activity: Derivatives of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, particularly those with di- and trimethoxyaralkyl substitution, have shown significant antifolate activity. These compounds have been found to inhibit dihydrofolate reductase from various sources, showing potential for treating infections in patients with AIDS and other immune system disorders (Rosowsky, Mota, & Queener, 1995).

  • Antimalarial and Antibacterial Properties: Certain this compound analogues have been synthesized for antimalarial and antibacterial evaluation. These compounds showed oral activity against Plasmodium berghei in mice and exhibited in vitro activity against various bacterial strains (Elslager, Clarke, Jacob, Werbel, & Willis, 1972).

  • Antithrombotic Effects: A representative compound of new antithrombotic compounds with favorable cerebral and peripheral effects has been synthesized from this chemical class (Furrer, Wágner, & Fehlhaber, 1994).

  • Use in Multi-step Synthesis: The compound and its related structures have been used as starting materials for multi-step synthesis of various biologically significant compounds, showcasing their versatility in synthetic methodologies (Elattar & Mert, 2016).

  • Synthesis of Diverse Derivatives: Research has been conducted on synthesizing various derivatives of this compound, indicating its utility as a versatile scaffold for the creation of compounds with potential biological activities (Kuznetsov & Chapyshev, 2007).

  • Inhibition of Dihydrofolate Reductases: Some derivatives have been reported as nonclassical antifolate inhibitors of dihydrofolate reductase (DHFR), showing potential for the treatment of opportunistic infections in patients with compromised immune systems (Gangjee, Elzein, Queener, & McGuire, 1998).

  • Antihypertensive Activity: Some dihydropyrimidine derivatives of this compound have been evaluated for their antihypertensive activity, suggesting their potential use in cardiovascular medicine (Rana, Kaur, & Kumar, 2004).

Safety and Hazards

The compound is classified under GHS07, with hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Inhibitors of SMG-1, which are related to “6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine”, are expected to be novel types of medicaments useful against cell proliferation disorders, especially as carcinostatic agents .

properties

IUPAC Name

6-benzyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-2-4-12(5-3-1)9-17-7-6-14-13(10-17)8-15-11-16-14/h1-5,8,11H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBCTLGIHZHLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724907
Record name 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1313712-15-0
Record name 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What synthetic route was employed to obtain 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine?

A1: Researchers synthesized this compound by reacting N-benzyl-4-piperidone with trisformylaminomethane (TFAM) []. This reaction yielded the desired compound as a product of a cyclocondensation reaction.

Q2: What potential biological activities have been investigated for compounds structurally similar to this compound?

A2: While the provided research doesn't directly investigate the biological activity of this compound, it explores a series of 2,4-diamino-6-(benzyl and pyridylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines []. These compounds, structurally similar to the one in question, were evaluated for their antimalarial and antibacterial properties. Notably, several derivatives showed promising activity against Plasmodium berghei in mice and various bacterial strains, including Streptococcus faecalis and Staphylococcus aureus. This suggests that this compound, with its similar structure, could be a potential candidate for further investigation in these areas.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.